molecular formula C11H12BrN3O2 B5254182 n-(3-(1h-Imidazol-1-yl)propyl)-5-bromofuran-2-carboxamide

n-(3-(1h-Imidazol-1-yl)propyl)-5-bromofuran-2-carboxamide

Cat. No.: B5254182
M. Wt: 298.14 g/mol
InChI Key: CULTXFNTXQFDBC-UHFFFAOYSA-N
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Description

N-(3-(1H-Imidazol-1-yl)propyl)-5-bromofuran-2-carboxamide is a compound that features both an imidazole ring and a bromofuran moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, a common motif in bioactive molecules, and the bromofuran group, known for its reactivity, makes this compound a versatile candidate for further research and development.

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the target they interact with. For example, some imidazole derivatives have been found to inhibit the activity of certain enzymes.

Future Directions

Given the broad range of biological activities exhibited by imidazole derivatives, there is significant interest in the development of new drugs based on this structure . Future research will likely continue to explore the potential of these compounds in various therapeutic areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)-5-bromofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-Imidazol-1-yl)propyl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Imidazolines.

    Substitution: Various substituted furan derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(1H-Imidazol-1-yl)propyl)-5-bromofuran-2-carboxamide is unique due to the combination of the imidazole ring and bromofuran moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

5-bromo-N-(3-imidazol-1-ylpropyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2/c12-10-3-2-9(17-10)11(16)14-4-1-6-15-7-5-13-8-15/h2-3,5,7-8H,1,4,6H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULTXFNTXQFDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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